molecular formula C18H38O4 B14197853 2,2-Dimethyl-3,6,9,12-tetraoxaicosane CAS No. 844664-11-5

2,2-Dimethyl-3,6,9,12-tetraoxaicosane

Cat. No.: B14197853
CAS No.: 844664-11-5
M. Wt: 318.5 g/mol
InChI Key: JKRPUEYIDQLSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxaicosane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6,9,12-tetraoxaicosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.

    Substitution: The ether groups in the compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-3,6,9,12-tetraoxaicosane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane dynamics and interactions.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of polymers, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3,6,9,12-tetraoxaicosane exerts its effects depends on its specific application. In chemical reactions, its polyether structure allows it to act as a solvent or reactant, facilitating the formation of desired products. In biological systems, it may interact with cell membranes or proteins, influencing their function and behavior. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

2,2-Dimethyl-3,6,9,12-tetraoxaicosane can be compared with other polyethers, such as:

  • 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane
  • Tetraethylene glycol dimethyl ether
  • Decaethylene glycol monododecyl ether

These compounds share similar structural features but differ in their specific functional groups and chain lengths, which can influence their physical and chemical properties

Properties

CAS No.

844664-11-5

Molecular Formula

C18H38O4

Molecular Weight

318.5 g/mol

IUPAC Name

1-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]octane

InChI

InChI=1S/C18H38O4/c1-5-6-7-8-9-10-11-19-12-13-20-14-15-21-16-17-22-18(2,3)4/h5-17H2,1-4H3

InChI Key

JKRPUEYIDQLSAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.